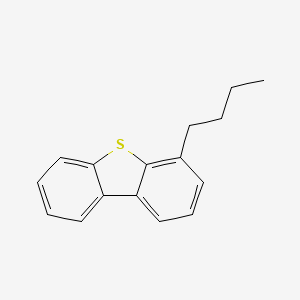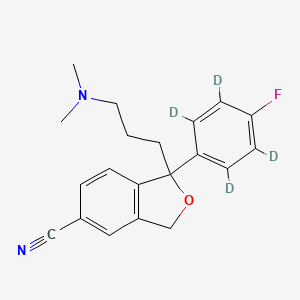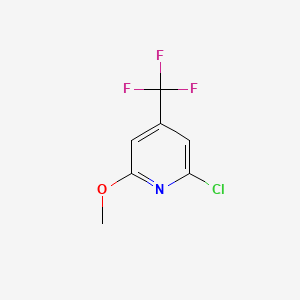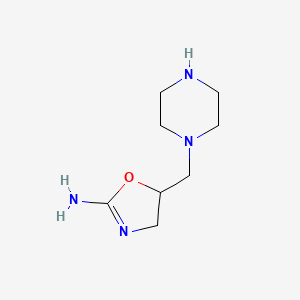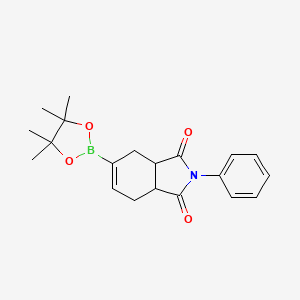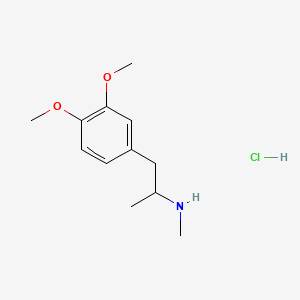
2-Ethyl-3-methylmaleic Anhydride-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methylmaleic Anhydride-d3 is a deuterium-labeled compound with the molecular formula C7H5D3O3 and a molecular weight of 143.16 g/mol . It is a derivative of maleic anhydride, where the hydrogen atoms are replaced with deuterium, making it useful in various research applications, particularly in the field of proteomics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methylmaleic Anhydride-d3 typically involves the deuteration of 2-Ethyl-3-methylmaleic anhydride. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity levels. The production facilities are equipped with specialized reactors and purification systems to handle the deuterated compounds safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-methylmaleic Anhydride-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol or other reduced forms.
Substitution: The anhydride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Diols and other reduced forms.
Substitution: Esters, amides, and other substituted derivatives
Applications De Recherche Scientifique
2-Ethyl-3-methylmaleic Anhydride-d3 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-methylmaleic Anhydride-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling mechanism that allows researchers to trace its metabolic fate and interactions within biological systems. The compound can undergo various enzymatic reactions, leading to the formation of labeled metabolites that can be detected and quantified using advanced analytical techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-phenylmalonamide: A related compound used in similar research applications.
2,3-Dimethylmaleic anhydride: Another derivative of maleic anhydride with different substituents.
Uniqueness
2-Ethyl-3-methylmaleic Anhydride-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms enhances the compound’s stability and allows for more precise analytical measurements compared to non-labeled analogs.
Propriétés
Numéro CAS |
1346599-26-5 |
|---|---|
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
143.156 |
Nom IUPAC |
3-ethyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3/i2D3 |
Clé InChI |
ZVUUAOZFEUKPLC-BMSJAHLVSA-N |
SMILES |
CCC1=C(C(=O)OC1=O)C |
Synonymes |
3-Ethyl-4-(methyl-d3)-2,5-furandione; Ethylmethyl-d3 Maleic Anhydride; Ethyl(methyl-d3)maleic Anhydride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


